1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol;oxalic acid
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Overview
Description
1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a cyclobutanol moiety linked to a 2-fluorophenylhydrazine group, with oxalic acid as a counterion. The presence of the fluorine atom and the hydrazine group imparts distinct chemical properties, making it a valuable subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol typically involves multiple steps, starting with the preparation of the cyclobutanol core One common method involves the reaction of cyclobutanone with hydrazine derivatives under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydrazine group to amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutylamines.
Scientific Research Applications
1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylhydrazine: Shares the hydrazine and fluorophenyl groups but lacks the cyclobutanol moiety.
Cyclobutanol: Contains the cyclobutanol core but lacks the hydrazine and fluorophenyl groups.
Oxalic Acid: Acts as a counterion in the compound but is a simple dicarboxylic acid on its own.
Uniqueness
1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the fluorine atom, hydrazine group, and cyclobutanol core makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[[2-(2-fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.C2H2O4/c12-9-4-1-2-5-10(9)14-13-8-11(15)6-3-7-11;3-1(4)2(5)6/h1-2,4-5,13-15H,3,6-8H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJCFUUTJXKNHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNNC2=CC=CC=C2F)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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